1,3-Bis(acetylamino)adamantane
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Bis(acetylamino)adamantane and its derivatives have been extensively studied in the field of organic synthesis. For example, Hu Xiao-chun (2010) demonstrated the synthesis of 1,3-bis (4-aminophenyl)adamantane, a derivative of 1,3-bis (acetylamino)adamantane, through a process involving Friedel-Crafts alkylation and hydrolysis.
Molecular Structure Analysis
The molecular formula of this compound is C14H22N2O2 . The IUPAC name is N-(3-acetamido-1-adamantyl)acetamide . The SMILES representation is CC(=O)NC12CC3CC(C1)CC(C3)(C2)NC(=O)C .
Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Physical and Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .
Scientific Research Applications
Synthesis and Chemical Modification
1,3-Bis(acetylamino)adamantane and its derivatives have been extensively studied in the field of organic synthesis. For example, Hu Xiao-chun (2010) demonstrated the synthesis of 1,3-bis(4-aminophenyl)adamantane, a derivative of this compound, through a process involving Friedel-Crafts alkylation and hydrolysis. This route provided a convenient method for synthesizing diaryladamantanes with higher yields, illustrating the compound's potential in chemical synthesis and modification (Hu Xiao-chun, 2010).
Polymer Chemistry
In the realm of polymer chemistry, this compound derivatives like 1,3-bis(4-aminophenyl)adamantane have been used to synthesize polyimides with unique properties. Miao et al. (2020) synthesized colorless polyimides from adamantane-containing diamines, which demonstrated high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties. This makes them promising candidates for optical and optoelectronic applications (Miao et al., 2020).
Medical Imaging and Diagnostics
In medical imaging, derivatives of this compound have been utilized to create contrast agents. Wan et al. (2018) synthesized a novel gadolinium(III) complex based on DTPA and 1,3-bis(4-aminophenyl)adamantane, which showed high relaxivity and low toxicity, suggesting its potential as a promising MRI contrast agent (Wan et al., 2018).
Surface Chemistry and Surfactants
This compound derivatives have also found applications in surface chemistry. Zhong et al. (2014) synthesized cationic Gemini surfactants based on adamantane. These surfactants displayed low critical micelle concentrations and unique aggregation properties, attributed to the lipophilic and bulky adamantane spacer (Zhong et al., 2014).
Material Science
In material science, adamantane-based molecules like this compound are used in the design of metal-organic frameworks and other complex structures. For instance, Senchyk et al. (2013) explored functionalized adamantane tectons in mixed-ligand copper(II) metal-organic frameworks, showcasing their potential in creating intricate molecular structures (Senchyk et al., 2013).
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes .
Properties
IUPAC Name |
N-(3-acetamido-1-adamantyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-9(17)15-13-4-11-3-12(5-13)7-14(6-11,8-13)16-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMCHZWZPAIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384719 | |
Record name | 1,3-bis(acetylamino)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59940-35-1 | |
Record name | 1,3-bis(acetylamino)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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